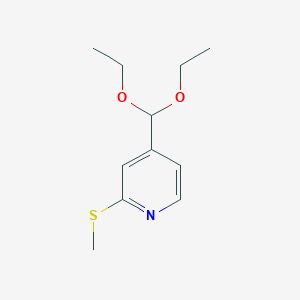![molecular formula C22H37NO3 B12612642 N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide CAS No. 920277-55-0](/img/structure/B12612642.png)
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide is a synthetic organic compound characterized by a benzamide group attached to a long aliphatic chain with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pentadecan-2-one and benzoyl chloride.
Formation of Intermediate: The first step involves the reaction of pentadecan-2-one with a suitable reducing agent to form the corresponding alcohol, 1,3-dihydroxypentadecan-2-ol.
Amidation Reaction: The intermediate alcohol is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2S)-1,3-Dihydroxyhexadecan-2-yl]benzamide
- N-[(2S)-1,3-Dihydroxyoctadecan-2-yl]benzamide
- N-[(2S)-1,3-Dihydroxydecan-2-yl]benzamide
Uniqueness
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide is unique due to its specific chain length and the presence of two hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that may not be possible with other similar compounds, making it valuable for targeted applications.
Eigenschaften
CAS-Nummer |
920277-55-0 |
|---|---|
Molekularformel |
C22H37NO3 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
N-[(2S)-1,3-dihydroxypentadecan-2-yl]benzamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-14-17-21(25)20(18-24)23-22(26)19-15-12-11-13-16-19/h11-13,15-16,20-21,24-25H,2-10,14,17-18H2,1H3,(H,23,26)/t20-,21?/m0/s1 |
InChI-Schlüssel |
DREYLUSOVLZKDZ-BGERDNNASA-N |
Isomerische SMILES |
CCCCCCCCCCCCC([C@H](CO)NC(=O)C1=CC=CC=C1)O |
Kanonische SMILES |
CCCCCCCCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
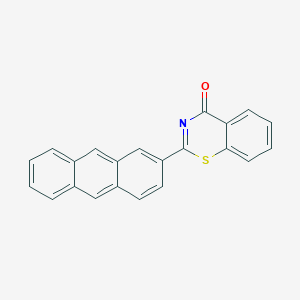
![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)
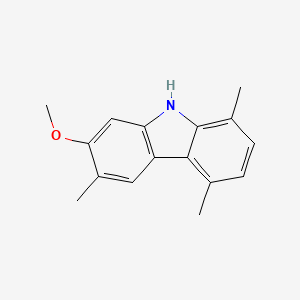

![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol](/img/structure/B12612598.png)

![Dimethyl (2'Z)-1,3-dibenzyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12612606.png)
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate](/img/structure/B12612607.png)
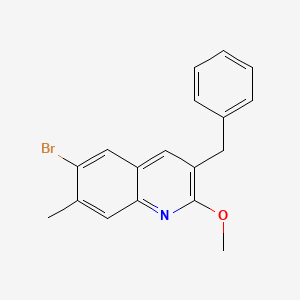
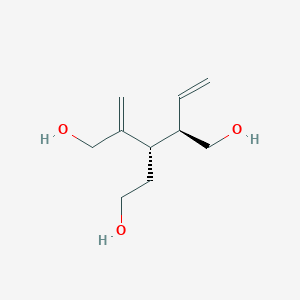

![2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine](/img/structure/B12612635.png)
